Iridoiden und Derivate

Iridoids and their derivatives are a class of natural compounds found in various plants, known for their diverse chemical structures and pharmacological activities. These cyclic monoterpenes have a distinctive B-ring with a ketone functional group at position C-2, which is crucial for defining the iridoid structure. Iridoids exhibit a wide range of biological properties including antimicrobial, anti-inflammatory, and antioxidant effects, making them valuable in pharmaceutical research.

In medicinal chemistry, derivatives of iridoids have been synthesized to enhance their therapeutic potential or improve pharmacokinetic properties. For instance, glycosylated iridoids can be more bioactive due to improved solubility and better absorption when entering the body. Additionally, iridoid derivatives are being explored for their roles in cancer treatment and as potential anti-diabetic agents.

Their unique chemical characteristics make iridoids and their derivatives significant candidates for drug discovery and development, offering promising opportunities in modern medicine.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

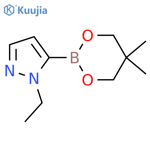

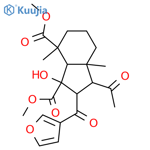

|

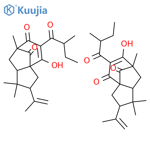

2-(2-Hydroxy-3,4-dimethyl-5-oxo-2-pentyl-3-cyclopentenyl)acetic acid; (1S,2S)-form, Et ester | 1431657-67-8 | C16H26O4 |

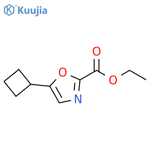

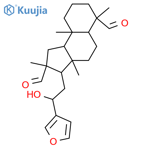

|

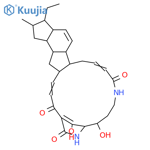

7-Hydroxyeucommic acid | 367515-06-8 | C9H14O6 |

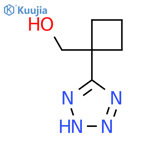

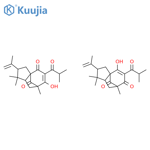

|

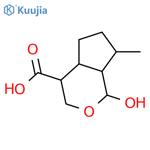

4-Hydroxy-5-(hydroxymethyl)-2,3-dimethyl-4-pentyl-2-cyclopenten-1-one | 1891048-59-1 | C13H22O3 |

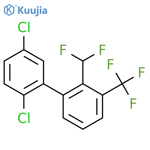

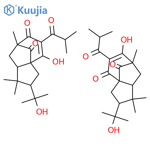

|

Hypophyllin A | 2085301-04-6 | C22H28O8 |

|

Hyrtiosal; (+)-form, 20-Oxo | 705279-70-5 | C25H36O4 |

|

Ialibinone A; 3-Epimer | 256471-47-3 | C42H56O8 |

|

Ialibinone A; 3-Epimer, 1'-hydroxy, 1',2'-dihydro | 398119-05-6 | C42H60O10 |

|

Ialibinone C; 3-Epimer | 256471-49-5 | C44H60O8 |

|

Ikarugamycin; 25S-Hydroxy | 1681034-37-6 | C29H38N2O5 |

|

Incarvillic acid | 1029355-40-5 | C10H16O4 |

Verwandte Literatur

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407

-

Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

Empfohlene Lieferanten

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte